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molecular formula C9H12N2O3 B1628152 2-Tert-butoxy-5-nitropyridine CAS No. 72617-83-5

2-Tert-butoxy-5-nitropyridine

Cat. No. B1628152
M. Wt: 196.2 g/mol
InChI Key: GFVZPYNNDUUGJP-UHFFFAOYSA-N
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Patent
US04173639

Procedure details

To 50 ml. of tert-butanol, there was added potassium tert-butoxide (0.06 mole) and 2-chloro-5-nitropyridine (0.05 mole). A white solid precipitated. The reaction mixture was heated to about 60° for 4 hours. Excess ammonium chloride was added to neutralize excess potassium tert-butoxide. Solvent was removed by evaporation, and the residue was taken up in chloroform, separated, washed with water, dried over magnesium sulfate, and chromatographed on silica gel with a 50:50 mixture of ethyl acetate:toluene. The structure was confirmed by NMR spectroscopy.
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].Cl[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][N:9]=1>C(O)(C)(C)C>[C:2]([O:4][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][N:9]=1)([CH3:5])([CH3:3])[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
0.06 mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to about 60° for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
Excess ammonium chloride was added
CUSTOM
Type
CUSTOM
Details
Solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel with a 50:50 mixture of ethyl acetate

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC1=NC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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